molecular formula C7H7ClO3 B6640087 Ethyl 5-chlorofuran-2-carboxylate

Ethyl 5-chlorofuran-2-carboxylate

Cat. No. B6640087
M. Wt: 174.58 g/mol
InChI Key: CUBNSRFLRNKOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chlorofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylic acid esters. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Ethyl 5-chlorofuran-2-carboxylate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
Ethyl acetoacetate, Chlorine gas, Sodium hydroxide, Acetic acid, Furan

Reaction
Step 1: Ethyl acetoacetate is reacted with sodium hydroxide to form the sodium salt of ethyl acetoacetate., Step 2: Chlorine gas is bubbled through the sodium salt of ethyl acetoacetate in the presence of acetic acid to form ethyl 3-chloro-3-oxobutanoate., Step 3: Ethyl 3-chloro-3-oxobutanoate is reacted with furan in the presence of a Lewis acid catalyst to form ethyl 5-chlorofuran-2-carboxylate.

Mechanism Of Action

The mechanism of action of Ethyl 5-chlorofuran-2-carboxylate is not well understood. However, it is believed to act as an electrophile due to the presence of a carbonyl group in its structure. This electrophilic nature allows Ethyl 5-chlorofuran-2-carboxylate to react with nucleophiles, leading to the formation of various bioactive compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 5-chlorofuran-2-carboxylate are not well studied. However, it is believed to have potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, Ethyl 5-chlorofuran-2-carboxylate has been shown to exhibit antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 5-chlorofuran-2-carboxylate in lab experiments is its unique chemical properties, which make it an excellent reagent for organic synthesis. Furthermore, Ethyl 5-chlorofuran-2-carboxylate is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using Ethyl 5-chlorofuran-2-carboxylate is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on Ethyl 5-chlorofuran-2-carboxylate. One of the potential directions is the development of new synthetic methods for Ethyl 5-chlorofuran-2-carboxylate and its derivatives. Furthermore, the investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases, is an exciting area of research. Finally, the study of the biochemical and physiological effects of Ethyl 5-chlorofuran-2-carboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 5-chlorofuran-2-carboxylate is a unique organic compound with various scientific research applications. Its unique chemical properties make it an excellent reagent for organic synthesis, and its potential applications in the treatment of various diseases make it an attractive option for researchers. However, its potential toxicity requires careful handling and disposal. Future research on Ethyl 5-chlorofuran-2-carboxylate can provide valuable insights into its potential applications in various fields.

Scientific Research Applications

Ethyl 5-chlorofuran-2-carboxylate has various scientific research applications due to its unique chemical properties. It is widely used as a reagent in organic synthesis, particularly in the synthesis of bioactive compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Furthermore, Ethyl 5-chlorofuran-2-carboxylate is used as a solvent in the chemical industry due to its excellent solubility in organic solvents.

properties

IUPAC Name

ethyl 5-chlorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBNSRFLRNKOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-furancarboxylic acid ethyl ester

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